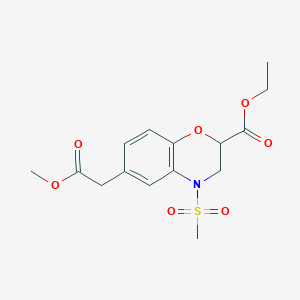

ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-50-1) is a substituted 1,4-benzoxazine derivative characterized by:

- Position 4: A methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.

- Position 6: A 2-methoxy-2-oxoethyl (-CH₂COOMe) group, contributing both ester and ketone functionalities.

Properties

IUPAC Name |

ethyl 6-(2-methoxy-2-oxoethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7S/c1-4-22-15(18)13-9-16(24(3,19)20)11-7-10(8-14(17)21-2)5-6-12(11)23-13/h5-7,13H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJKCSSIOFPQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as CAS No. 866134-46-5, is a compound belonging to the benzoxazine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including anticancer properties. The molecular formula of this compound is C15H19NO7S, with a molecular weight of 357.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO7S |

| Molecular Weight | 357.38 g/mol |

| CAS Number | 866134-46-5 |

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Recent studies have shown that compounds in the benzoxazine class exhibit significant anti-proliferative effects against various cancer cell lines.

Anticancer Activity

A notable study evaluated a series of benzoxazine derivatives for their anti-proliferative effects on several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound demonstrated an IC50 range of 7.84–16.2 µM , indicating potent anticancer activity against these cell lines .

Structure–Activity Relationship (SAR) Findings:

- Electron-Dongating Groups: The introduction of electron-donating groups at the para-position on the aromatic ring significantly enhanced anticancer activity compared to electron-withdrawing groups.

- Hydroxyl Groups: Compounds with hydroxyl groups exhibited superior efficacy due to potential hydrogen bonding interactions with target sites.

- Key Substituents: The presence of specific substituents such as -NH₂ at the para position on ring C was associated with improved inhibition rates against MDA-MB-231 and PC-3 cell lines .

The precise mechanism by which this compound exerts its anticancer effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of angiogenesis.

- Modulation of hypoxia-induced gene expression.

- Interaction with retinoic acid receptor-related orphan receptors (ROR) to enhance T-cell activity in tumor microenvironments .

Case Studies

Several case studies have highlighted the potential of benzoxazine derivatives in cancer therapy:

-

Study on MDA-MB-231 Cells:

- Findings: Compound showed a 78% inhibition rate against breast cancer cells.

- Conclusion: Suggests that structural modifications can lead to enhanced therapeutic efficacy.

-

Prostate Cancer Study (PC-3 Cells):

- Findings: Compound exhibited up to 98% inhibition in cell proliferation assays.

- Conclusion: Indicates strong potential for development into a therapeutic agent for prostate cancer treatment.

Comparison with Similar Compounds

Substituent Variations at Position 4

The methylsulfonyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

Substituent Variations at Position 6

The 2-methoxy-2-oxoethyl group at position 6 contrasts with other common substituents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.